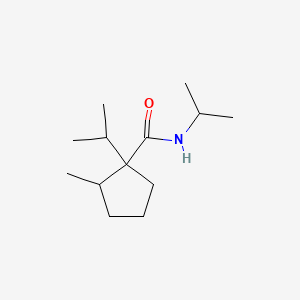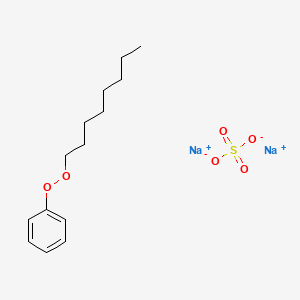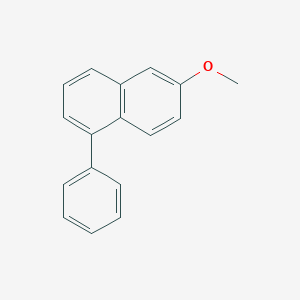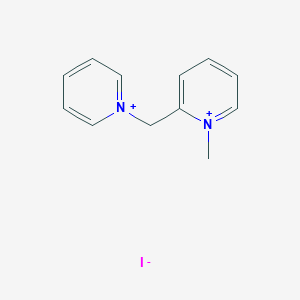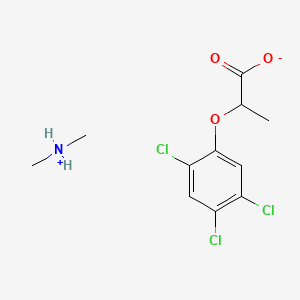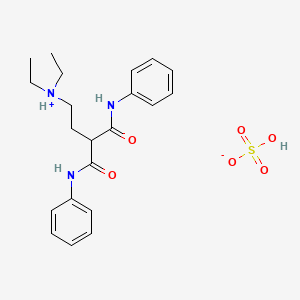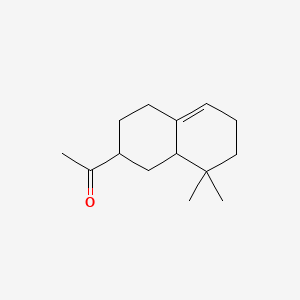
1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one is an organic compound with the molecular formula C16H26O. It is a synthetic ketone fragrance known for its woody, slightly ambergris odor, reminiscent of clean human skin . This compound is widely used in the fragrance industry, particularly in perfumes, laundry products, and cosmetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one can be synthesized through a Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride . This reaction yields a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid to produce the final product . The reaction conditions ensure that the acetyl group is positioned correctly on the resulting cyclohexene adduct .
Industrial Production Methods
The industrial production of this compound follows the same synthetic route as described above. The use of aluminum chloride as a Lewis acid catalyst and phosphoric acid for cyclization are standard practices in the industry .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Widely used in the fragrance industry for its unique odor profile.
Wirkmechanismus
The mechanism of action of 1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one involves its interaction with olfactory receptors in the human nose, leading to the perception of its woody, ambergris-like odor . The molecular targets are primarily olfactory receptors, and the pathways involved include signal transduction mechanisms that lead to the activation of sensory neurons .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one:
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: Another compound with a similar structure but different functional groups.
Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-: A stereoisomer with a similar backbone.
Uniqueness
1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one is unique due to its specific odor profile and its widespread use in the fragrance industry. Its synthesis and chemical properties also distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
53144-54-0 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
1-(8,8-dimethyl-2,3,4,6,7,8a-hexahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H22O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h5,12-13H,4,6-9H2,1-3H3 |
InChI-Schlüssel |
ZMMHDACJCNCHPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC2=CCCC(C2C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


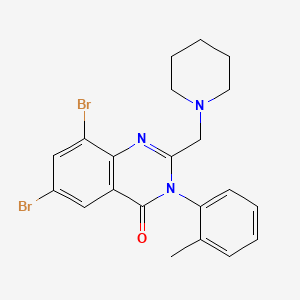
![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
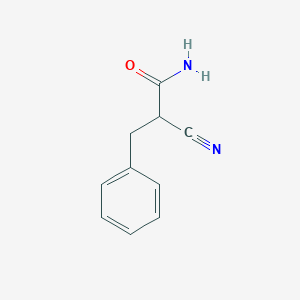
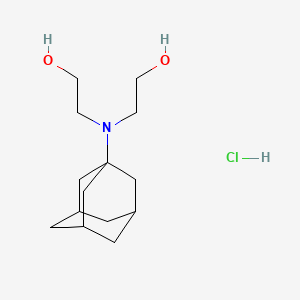
![(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate](/img/structure/B13759969.png)
